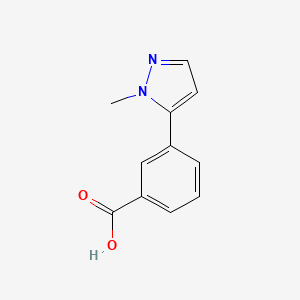

3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOMYSVFLSMYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595018 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628297-55-2 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Pyrazole Scaffold in Contemporary Chemical Science

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds. acs.orgdntb.gov.ua Its structural and electronic properties, including the ability to participate in hydrogen bonding and various other molecular interactions, make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. uni.lumdpi.com

The versatility of the pyrazole ring is evident in its central role in a diverse range of therapeutic agents. thepharmajournal.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. thepharmajournal.commdpi.com This wide-ranging bioactivity has led to the development of several commercially successful drugs containing the pyrazole moiety. uni.lu

Beyond pharmaceuticals, the applications of pyrazole-containing compounds extend to agrochemistry, where they are utilized in the development of new fungicides and herbicides. acs.org Furthermore, in materials science, pyrazole derivatives are investigated for their potential in creating novel materials with unique optical and electronic properties. The synthetic accessibility and the ease with which the pyrazole ring can be functionalized further enhance its appeal to chemists, allowing for the creation of large libraries of compounds for screening and development. rsc.org

Overview of 3 1 Methyl 1h Pyrazol 5 Yl Benzoic Acid As a Model Compound in Academic Research

Classical and Contemporary Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is the critical step in synthesizing the core scaffold of the target molecule. Chemists have developed a robust toolbox of reactions to achieve this, with cyclocondensation and multicomponent reactions being among the most powerful.

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. mdpi.com This strategy typically involves the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

The quintessential example is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comnih.gov In the context of this compound, this would involve a reaction between a derivative of 3-acetylbenzoic acid (as the 1,3-dicarbonyl equivalent) and methylhydrazine. A significant challenge in this approach, especially with unsymmetrical dicarbonyls and substituted hydrazines, is controlling the regioselectivity to obtain the desired isomer. mdpi.com

An alternative to 1,3-dicarbonyls is the use of α,β-unsaturated carbonyl compounds, such as chalcones or α,β-unsaturated ketones. mdpi.commdpi.com These substrates react with hydrazines to form pyrazoline intermediates, which can then be oxidized to yield the aromatic pyrazole ring. nih.govmdpi.com For instance, the condensation of an α,β-ethylenic ketone with a substituted hydrazine, often catalyzed by agents like copper triflate, yields a pyrazoline that can be oxidized in situ to the corresponding pyrazole. nih.gov Similarly, α,β-unsaturated carbonyls that possess a leaving group on the β-carbon can react with hydrazine derivatives to form pyrazoles directly after the elimination of the leaving group. mdpi.com

The reaction of acetylenic ketones with hydrazines is another long-established, though often less regioselective, method for forming the pyrazole ring. mdpi.com

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical alternatives to traditional multi-step syntheses. beilstein-journals.org These reactions allow for the construction of complex molecules like substituted pyrazoles in a single, one-pot operation from three or more starting materials. acs.orgrsc.org

A common MCR strategy for pyrazole synthesis involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.orgrsc.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by ytterbium(III) perfluorooctanoate to produce pyrazole-4-carboxylates. beilstein-journals.org Another variation involves the reaction of aldehydes, malononitrile, and phenyl hydrazine, which can be performed under solvent-free conditions or in aqueous media using various catalysts. rsc.org These MCRs often proceed through a cascade of reactions, such as an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration. nih.gov

The power of MCRs lies in their modularity, enabling the creation of a diverse library of substituted pyrazoles by simply varying the starting components. beilstein-journals.org Four-component reactions have also been developed, for instance, by reacting aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often using a catalyst to efficiently produce dihydropyrano[2,3-c]pyrazoles. rsc.org

Table 1: Examples of Multicomponent Reactions (MCRs) for Pyrazole Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Aldehyde, Malononitrile, Phenyl Hydrazine | Sodium p-toluene sulfonate (NaPTS) / H₂O | 5-Amino Pyrazoles | rsc.org |

| Enaminone, Hydrazine, Alkyne | Rhodium(III) catalyst | Fused Tricyclic Pyrazoles | rsc.org |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Targeted Functionalization and Derivatization Strategies of the Pyrazole-Benzoic Acid System

Once the core pyrazole-benzoic acid scaffold is assembled, or while using a precursor, various functionalization and derivatization strategies can be employed to install the required substituents (like the N-methyl group) or to convert the molecule into more advanced intermediates.

Introducing an acyl or carboxyl group onto a pre-formed pyrazole ring is a key strategy for synthesizing derivatives. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group (a type of acyl group) at the C4-position of the pyrazole ring using phosphorus oxychloride and a formamide (B127407) source. mdpi.com

Selective C-acylation can be challenging due to the potential for competing O-acylation in tautomeric systems like pyrazolones. However, specific conditions have been developed to favor C-acylation. For instance, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be achieved by using calcium hydroxide. rsc.orgresearchgate.net The Ca(OH)₂ is believed to protect the hydroxyl group of the enol tautomer via complexation while also trapping the liberated HCl, thereby directing the acyl chloride to react at the C4 position. researchgate.net

Synthesizing pyrazole carboxylates can also be achieved during the ring-forming step. One-pot cyclization of hydrazone dianions with diethyl oxalate (B1200264) has been shown to produce pyrazole-3-carboxylates in good yields. mdpi.com

For an unsymmetrical pyrazole, such as a 3-substituted-1H-pyrazole, N-alkylation or N-arylation can result in two regioisomers. The synthesis of this compound from a 3-(1H-pyrazol-5-yl)benzoic acid precursor would require a regioselective N-methylation. The outcome of these reactions is governed by a combination of steric and electronic factors, as well as the reaction conditions. publish.csiro.ausemanticscholar.org

Generally, in basic media, alkylating agents tend to attack the less sterically hindered nitrogen atom. mdpi.com For a 3-substituted pyrazole, this often favors alkylation at the N1 position. Conversely, the electronic nature of the substituent at C3 plays a role; electron-withdrawing groups tend to direct incoming electrophiles to the more remote nitrogen (N1), while electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen (N2). publish.csiro.au

A systematic study using K₂CO₃ in DMSO achieved regioselective N1-alkylation and N-arylation for a range of 3-substituted pyrazoles. acs.org Modern methods have also been developed to provide alternative and often milder conditions for N-alkylation. One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids the need for strong bases. semanticscholar.orgmdpi.com Enzymatic approaches are also emerging, offering highly regioselective alkylations of pyrazoles under biological conditions. thieme-connect.com

Table 2: Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles

| Pyrazole Substrate | Alkylating Agent/Conditions | Major Isomer | Ratio (Major:Minor) | Reference(s) |

|---|---|---|---|---|

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate / CSA | N-alkylation at N of phenyl-substituted side | 2.5 : 1 | mdpi.com |

| Ethyl 5-methylpyrazole-3-carboxylate | Ethyl iodide / NaOEt | N-alkylation at N of ester-substituted side | 2-3 : 1 | publish.csiro.au |

| 3-Trifluoromethyl-1H-pyrazole | Bromoacetonitrile / iPr₂NEt, DMSO | N1-alkylation | >99 : 1 | acs.org |

| 3-Phenyl-1H-pyrazole | Bromoacetonitrile / iPr₂NEt, DMSO | N1-alkylation | >99 : 1 | acs.org |

Pyrazole derivatives, including those with benzoic acid functionalities, are valuable intermediates for the synthesis of more complex molecules with applications in medicine and materials science. nih.govchim.it The carboxylic acid group is a versatile handle that can be readily converted into esters, amides, or other functional groups through standard organic transformations.

For example, 5-aminopyrazole derivatives can be converted into pyrazole-based benzenesulfonamides via sulfonamidation reactions. mdpi.com Furthermore, pyrazole intermediates can be used to construct biologically important fused heterocyclic systems. Imamura and co-workers demonstrated the synthesis of fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines starting from functionalized pyrazole precursors. chim.it The compound 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a derivative structurally related to the title compound, serves as a key intermediate in the synthesis of the pharmaceutical agent {(2S,4S)-4-[4-(3-methyl-l-phenyl-lH-pyrazol-5-yl)piperazin-l-yl]pyrrolidin-2-yl}(l,3-thiazolidin-3-yl)methanone. google.com This highlights the role of such pyrazole systems as crucial building blocks in advanced drug synthesis.

Transition Metal-Catalyzed Synthetic Protocols for Pyrazole Moieties

The use of transition metals as catalysts has revolutionized the synthesis of complex organic molecules, and pyrazole derivatives are no exception. These methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of polysubstituted pyrazoles that would be difficult to access through classical methods.

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are instrumental in assembling the substituted pyrazole framework, such as attaching an aryl group to the pyrazole ring, a key structural feature of this compound.

A notable strategy involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. organic-chemistry.orgacs.org Using specialized phosphine (B1218219) ligands like tBuBrettPhos, this method efficiently forges the N-aryl bond, even with sterically hindered substrates. acs.org This approach is highly versatile, tolerating a wide array of functional groups on both the aryl triflate and the pyrazole. acs.org Another powerful technique is the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides an alternative pathway to polysubstituted pyrazoles. organic-chemistry.orgdntb.gov.ua This protocol highlights the ability of palladium catalysts to mediate complex transformations and construct the pyrazole ring system with a broad substrate scope. organic-chemistry.org Furthermore, palladium catalysis enables multi-component reactions, such as the four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, to build the pyrazole skeleton in a single step. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Pyrazole Synthesis

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| C-N Coupling | Aryl Triflates, Pyrazole Derivatives | Pd(dba)₂, tBuBrettPhos, K₃PO₄ | High yields, applicable to sterically hindered substrates. | acs.org |

| Ring-Opening | 2H-Azirines, Hydrazones | Pd(OAc)₂, CsF, K₂S₂O₈ | Provides access to various polysubstituted pyrazoles. | organic-chemistry.org |

| N-Allylic Alkylation | Pyrazoles, Unactivated Vinylcyclopropanes | Pd(PPh₃)₄, TFA | High atom economy, excellent regioselectivity. | acs.org |

| Four-Component Coupling | Terminal Alkyne, Hydrazine, CO, Aryl Iodide | Palladium Catalyst | Constructs pyrazole derivatives in a single operation. | organic-chemistry.org |

Copper-Promoted Transformations in Pyrazole Synthesis

Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for pyrazole synthesis. These catalysts promote a variety of transformations, including cyclizations and cross-coupling reactions, often under milder conditions and using more environmentally friendly oxidants like air. organic-chemistry.orgrsc.org

One innovative method is a copper-catalyzed relay oxidation strategy that assembles 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes. rsc.orgrsc.org This process involves a cascade of reactions, including copper-promoted N-O bond cleavage and the formation of multiple C-C, C-N, and N-N bonds, using molecular oxygen as a green oxidant. rsc.orgrsc.org Another significant approach is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org This reaction uses inexpensive Cu₂O as the promoter and air as the terminal oxidant, demonstrating high atom economy and regioselectivity. organic-chemistry.org Copper catalysts, such as copper triflate, are also effective in mediating the cross-dehydrogenative coupling of alkenyl hydrazones to form pyrazoles under aerobic conditions. acs.org These methods showcase the versatility of copper in facilitating the construction of the pyrazole heterocycle through novel oxidative pathways. acs.orgmdpi.com

Table 2: Examples of Copper-Promoted Pyrazole Synthesis

| Reaction Type | Substrates | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Relay Oxidation | Oxime Acetates, Amines, Aldehydes | Copper Catalyst, O₂ | Atom- and step-economical cascade reaction. | rsc.orgrsc.org |

| Oxidative [3+2] Cycloaddition | N,N-disubstituted Hydrazines, Alkynoates | Cu₂O, Air | Inexpensive catalyst and green oxidant. | organic-chemistry.org |

| Cross-Dehydrogenative Coupling | Alkenyl Hydrazones | Cu(OTf)₂ | Synthesis under aerobic conditions. | acs.org |

| Dimerization | 5-Aminopyrazoles | CuCl₂, 1,10-phenanthroline | Switchable synthesis of fused pyrazole systems. | mdpi.com |

Green Chemistry Principles in the Synthesis of Pyrazole Derivatives

The growing emphasis on sustainability in chemical manufacturing has spurred the development of green synthetic methodologies for pyrazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, aligning with the core principles of green chemistry. nih.govbenthamdirect.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. tandfonline.com By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher yields and purer products compared to conventional heating methods. rsc.orgrsc.org This technique is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. tandfonline.comnih.gov

The synthesis of pyrazole derivatives via cyclocondensation reactions is well-suited for microwave assistance. rsc.orgdergipark.org.tr For instance, the reaction of α,β-unsaturated ketones with arylhydrazines in acetic acid under microwave irradiation (360 W) yields quinolin-2(1H)-one-based pyrazoles in just 7-10 minutes. rsc.org Similarly, solvent-free, microwave-assisted ring-opening reactions of epoxides with pyrazoles can generate functionalized products rapidly and efficiently. nih.gov The primary advantages of MAOS include significant time savings, reduced energy consumption, and often the ability to perform reactions under solvent-free conditions, which further enhances the green credentials of the synthesis. tandfonline.comrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclocondensation of carbohydrazide (B1668358) with 2,4-pentanedione | Not specified | 3–5 min | Yields of 82–98% | rsc.org |

| Cyclocondensation of α,β-unsaturated ketones with arylhydrazines | Not specified | 7–10 min | Yields of 68–86% | rsc.org |

| Ring-opening of phenyl glycidyl (B131873) ether with pyrazole | Longer reaction times | 1 min | Competitive yields (73%) | nih.gov |

Sustainable Solvent Systems and Metal-Free Approaches

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent for organic synthesis. thieme-connect.comthieme-connect.com Several protocols for pyrazole synthesis have been developed in aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com Solvent-free, or solid-state, reactions represent another key green strategy, eliminating the need for any solvent. tandfonline.comtandfonline.com For example, a three-component reaction to form pyrazoles can be carried out at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable medium. tandfonline.com

Complementing the use of green solvents is the development of metal-free synthetic routes. These methods avoid the use of potentially toxic and expensive heavy metal catalysts, reducing both environmental impact and purification costs. nih.govmdpi.com Iodine-mediated reactions have proven particularly effective for metal-free pyrazole synthesis. acs.orgacs.org An I₂-mediated oxidative C-N bond formation provides a practical, one-pot route to a variety of substituted pyrazoles from readily available α,β-unsaturated ketones and hydrazines. acs.org Other metal-free approaches utilize molecular oxygen as the ultimate oxidant in one-pot, multi-component reactions, offering an operationally simple and high-yielding synthesis of polyfunctional pyrazoles. organic-chemistry.org These strategies, which combine sustainable solvents and metal-free conditions, represent the forefront of environmentally benign synthesis of pyrazole derivatives. organic-chemistry.orgnih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role of Pyrazole (B372694) Carboxylic Acid Derivatives as Privileged Scaffolds in Drug Design

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. researcher.lifenih.govresearchgate.net This designation is due to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.neteurekaselect.comnih.govmdpi.com Pyrazole carboxylic acid derivatives, in particular, are key building blocks in the synthesis of biologically active compounds. researchgate.neteurekaselect.com Their versatile structure allows for the creation of diverse molecular libraries, which have been instrumental in the development of new therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases. eurekaselect.comnih.govmdpi.com The presence of the pyrazole ring in numerous commercially successful drugs underscores its importance in medicinal chemistry. nih.govmdpi.com

The structural features of pyrazole derivatives, including their ability to act as hydrogen bond donors and acceptors, contribute to their successful interaction with various enzymes and receptors. nih.gov The substitution pattern on the pyrazole ring and the benzoic acid moiety can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and selectivity. nih.govnih.gov This adaptability makes pyrazole carboxylic acid derivatives a highly attractive framework for the design of novel drugs. researchgate.net

Exploration of Biological Activities and Therapeutic Potential

The inherent chemical versatility of the pyrazole scaffold has led to the discovery of numerous derivatives with significant biological activities. Researchers have extensively investigated these compounds for their potential as antibacterial and anticancer agents.

Anticancer Research and Antiprofilerative Effects

The pyrazole scaffold is a prominent feature in many anticancer agents, and derivatives of pyrazole carboxylic acid have been extensively investigated for their antiproliferative effects against various cancer cell lines. nih.govrsc.orgniscpr.res.inresearchgate.netnih.govresearchgate.netnih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with key cellular processes involved in cancer progression. nih.gov For instance, some pyrazole bis-carboxamide derivatives have been evaluated for their antiproliferative activity against HeLa (human uterus carcinoma), Vero (green monkey kidney), and C6 (Rat Brain tumor) cells. niscpr.res.in While many showed weak activity, one compound demonstrated moderate antiproliferative activity against HeLa cells. niscpr.res.in

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Pyrazole bis-carboxamide derivatives | HeLa, Vero, C6 | Generally weak antiproliferative activity, with one compound showing moderate activity against HeLa cells. | niscpr.res.in |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (pancreatic cancer) | Submicromolar antiproliferative activity. | nih.gov |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2, BT474, BGC823 | Significant antiproliferative potential with IC50 values of 0.71 μM (HepG-2), 1.39 μM (BT474), and 0.71 μM (BGC823). | nih.gov |

| Pyrazole-5-carboxamide derivatives | A549 (lung cancer) | Significant inhibition at a concentration of 10 µM. | nih.gov |

This table is for illustrative purposes and includes data on various pyrazole derivatives to demonstrate the scope of research in this area.

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction pathways. researchgate.netnih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key enzyme in the regulation of the cell cycle, and its dysregulation is common in many cancers. nih.govwisdomlib.org Pyrazole-based scaffolds have been successfully employed to design potent and selective CDK2 inhibitors. nih.govrsc.orgnih.gov For example, a series of novel pyrazole derivatives were synthesized and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org In silico molecular docking studies have shown that these pyrazole derivatives can fit into the ATP-binding site of CDK2. rsc.org The development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines led to a potent CDK2 inhibitor with a Ki value of 0.005 µM. nih.gov

p38α MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. nih.govresearchgate.net Pyrazole urea-based compounds have been identified as potent inhibitors of p38α MAP kinase. nih.govacs.org These inhibitors bind to a distinct allosteric site on the kinase, which is exposed when the activation loop adopts a specific conformation. nih.govacs.org This mode of binding provides an opportunity for developing highly selective inhibitors. The clinical candidate BIRB 796 is a notable example of a pyrazole-based p38 MAP kinase inhibitor. nih.gov

| Kinase Target | Pyrazole Derivative Class | Potency | Reference |

| CDK2/cyclin A2 | Novel pyrazole derivatives | IC50 = 0.96 µM to 3.82 µM | rsc.org |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Ki = 0.005 µM | nih.gov |

| p38α MAP Kinase | Pyrazole urea (B33335) derivatives (e.g., BIRB 796) | Clinically relevant potency | nih.gov |

This table provides examples of the potency of different pyrazole-based kinase inhibitors.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

Pyrazole derivatives are a significant class of compounds investigated for their potential in cancer chemotherapy. nih.govijnrd.org Research has demonstrated that various substituted pyrazoles exhibit cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. nih.govsrrjournals.comresearchgate.net The antiproliferative action of these compounds is often attributed to their ability to interfere with key cellular processes in cancer cells. mdpi.com

For instance, studies on different pyrazole derivatives have reported significant inhibitory activity. One study revealed that a pyrazole derivative, PYRIND, decreased the viability of MCF-7 cells with an IC₅₀ value of 39.7 ± 5.8 μM after 72 hours of treatment. nih.gov Another pyrazole derivative, TOSIND, was highly effective against MDA-MB-231 breast cancer cells, showing an IC₅₀ of 17.7 ± 2.7 μM. nih.gov In studies involving colon cancer cell lines, certain pyrazole benzamide (B126) derivatives showed notable cytotoxic activity against HCT-116 cells, with IC₅₀ values ranging from 7.74 to 82.49 µg/mL. srrjournals.com Similarly, against the MCF-7 cell line, the IC₅₀ values for these compounds ranged from 4.98 to 92.62 µg/mL. srrjournals.com

The following table summarizes the cytotoxic activity of various pyrazole derivatives against the specified cancer cell lines as reported in the literature.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Pyrazole Derivatives (PYRIND) | MCF-7 | 39.7 ± 5.8 μM | nih.gov |

| Pyrazole Derivatives (TOSIND) | MDA-MB-231 | 17.7 ± 2.7 μM | nih.gov |

| Pyrazole Benzamides | HCT-116 | 7.74 - 82.49 µg/mL | srrjournals.com |

| Pyrazole Benzamides | MCF-7 | 4.98 - 92.62 µg/mL | srrjournals.com |

| Pyrazole-isoxazole hybrids | HT-1080 | Average Cytotoxicity | ijnrd.org |

| Pyrazole-triazole hybrids | HT-1080 | Average Cytotoxicity | ijnrd.org |

| Pyrimidine thione derivative | HCT-116 & MCF-7 | IC₅₀ = 8.37 & 3.81 µM | researchgate.net |

Enzyme Inhibition Studies

The investigation of pyrazole derivatives as enzyme inhibitors is a burgeoning area of research, with significant findings related to their potential in managing conditions like diabetes and inflammatory diseases. nih.govnih.gov

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.netnih.gov Pyrazole-containing compounds have emerged as promising inhibitors of these enzymes. nih.govresearchgate.net A study on acyl pyrazole sulfonamides identified compounds with potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 1.13 to 28.27 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM). nih.gov For example, a derivative with a para-chloro substitution on the phenyl ring was the most potent, with an IC₅₀ of 1.13 ± 0.06 µM. nih.gov

Another study on pyrazole–indole conjugates reported a compound (14b) with strong inhibitory activity against both α-amylase (IC₅₀ = 4.21 ± 0.03 µg/mL) and α-glucosidase (IC₅₀ = 2.76 ± 0.01 µg/mL). researchgate.net These findings highlight the potential of the pyrazole scaffold in designing dual inhibitors for diabetes management. nih.gov

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| Acyl Pyrazole Sulfonamides | α-Glucosidase | 1.13 - 28.27 µM | nih.gov |

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles | α-Glucosidase | Kᵢ = 6.09 ± 0.37 to 119.80 ± 12.31 μM | acs.org |

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles | α-Amylase | IC₅₀ = 81.14 to 153.51 μM | acs.org |

| Pyrazole–indole conjugate (14b) | α-Amylase | 4.21 ± 0.03 µg/mL | researchgate.net |

| Pyrazole–indole conjugate (14b) | α-Glucosidase | 2.76 ± 0.01 µg/mL | researchgate.net |

Meprins (α and β) are metalloproteinases that have recently emerged as potential drug targets for various diseases, including fibrosis and cancer. nih.govresearchgate.net The development of potent and selective meprin inhibitors is an active area of research. nih.gov Pyrazole-based compounds, particularly those with a hydroxamate zinc-chelating group, have been identified as effective meprin inhibitors. nih.govsemanticscholar.org

Research has focused on optimizing the pyrazole scaffold to enhance inhibitory activity and selectivity. nih.govsemanticscholar.org For instance, studies on 3,5-diphenylpyrazole (B73989) derivatives showed high potency against meprin α. semanticscholar.org Further structural modifications, such as introducing different substituents at positions 3 and 5 of the pyrazole ring, have been explored to modulate activity against both meprin α and meprin β. nih.govsemanticscholar.org These efforts have led to the development of potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β, which are valuable as chemical probes for further target validation. nih.govresearchgate.net

Modulation of Ion Channels and Receptors (e.g., GIRK1/2 Potassium Channels)

G protein-gated inwardly-rectifying potassium (GIRK or Kir3) channels are crucial for regulating cellular excitability in the brain and heart. nih.govfrontiersin.org The GIRK1/2 channel subtype is the most prevalent in the brain and represents a potential therapeutic target for conditions like epilepsy and pain. nih.gov

Recent drug discovery efforts have identified novel series of 1H-pyrazol-5-yl derivatives as potent GIRK1/2 channel activators. nih.gov One such series, 1H-pyrazol-5-yl-2-phenylacetamides, demonstrated nanomolar potency as GIRK1/2 activators. nih.gov Another study described a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent and selective GIRK1/2 activators. nih.gov These compounds were developed to improve upon the pharmacokinetic properties of earlier urea-based activators and have shown enhanced metabolic stability and brain distribution. nih.govnih.gov The identification of these pyrazole-based modulators provides valuable tools for studying the physiological roles of GIRK channels and for developing new therapeutics targeting these channels. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For pyrazole derivatives, SAR studies have been crucial in optimizing their efficacy as anticancer agents, enzyme inhibitors, and receptor modulators. nih.govmdpi.com

Key findings from SAR studies on pyrazole derivatives include:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly impact bioactivity. mdpi.com For cannabinoid receptor antagonists, potent activity required a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position. acs.org

Anticancer Activity: For antiproliferative activity against various cancer cell lines, the substitution pattern is critical. In a series of pyrazole derivatives, compounds with a 4-bromophenyl group at the pyrazole ring showed potent inhibition against A549, HeLa, and MCF-7 cell lines. srrjournals.com

Enzyme Inhibition: In the case of meprin inhibitors, SAR studies revealed that a 3,5-diphenylpyrazole scaffold exhibited high potency, and further modifications at these positions could modulate selectivity between meprin α and β. semanticscholar.org For α-glucosidase inhibitors based on acyl pyrazole sulfonamides, a chlorine atom at the para-position of the acyl group's phenyl ring resulted in the highest potency. nih.gov

Antifungal Activity: For pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives, SAR analysis showed that the position of electronegative atoms like fluorine and oxygen in the substituents, along with the associated charge, was crucial for antifungal activity against Candida albicans. nih.gov

These studies underscore the importance of systematic structural modification of the pyrazole core to enhance potency and selectivity for specific biological targets. researchgate.netresearchgate.net

Preclinical Pharmacological Evaluation for Drug Development

The preclinical evaluation of pyrazole derivatives is a critical step in the drug development pipeline, assessing their therapeutic potential and safety before clinical trials. longdom.orgresearchgate.net This class of compounds has shown promise across a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comglobalresearchonline.netlongdom.org

Preclinical studies often involve a battery of in vitro and in vivo tests. For example, novel pyrazole derivatives are synthesized and screened for their desired biological activity, such as enzyme inhibition or cytotoxicity against cancer cells. globalresearchonline.netmdpi.com Promising candidates are then evaluated for their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov For instance, pyrazole-based GIRK1/2 activators were assessed for their clearance in human and mouse liver microsomes and for plasma protein binding to predict their in vivo behavior. nih.gov

ADMET Prediction and Metabolic Stability Assessments

The prediction of ADMET properties and the assessment of metabolic stability are crucial steps in early-stage drug discovery to evaluate the potential of a compound to become a viable drug candidate. researchgate.net For "3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid," specific experimental data is not available, but predictive data can be found in public databases. uni.lu

Predicted Physicochemical Properties and ADMET:

Computational tools and models are often used to predict the ADMET profile of novel compounds. These predictions are based on the molecule's structure and physicochemical properties. For instance, the predicted XlogP, a measure of lipophilicity, for this compound is 1.4, which suggests moderate lipophilicity. uni.luuni.lu This value is often within the desired range for oral drug candidates.

In silico models can predict various ADMET parameters as seen with other pyrazole derivatives. For example, studies on 1,3-diphenyl-1H-pyrazol-5-ols predicted that some analogues would have high gastrointestinal (GI) absorption and would not cross the blood-brain barrier (BBB), suggesting a good CNS safety profile. nih.gov While these are different molecules, similar predictive assessments would be the first step in evaluating this compound.

Metabolic Stability:

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.net It is often assessed in vitro using liver microsomes or hepatocytes. researchgate.net There are no specific published metabolic stability studies for "this compound."

However, research on structurally related compounds highlights common metabolic pathways for the pyrazole scaffold. For other pyrazole-containing compounds, such as certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, researchers have demonstrated good stability in both mouse and human liver microsomes and plasma. nih.gov The metabolic fate of pyrazole rings can involve oxidation or N-dealkylation. The methyl group on the pyrazole ring and the benzoic acid moiety of the target compound would be potential sites for metabolic transformation by cytochrome P450 enzymes. The introduction of fluorine atoms into similar pyrazole structures has been explored as a strategy to enhance metabolic stability. researchgate.net

A summary of predicted collision cross-section values, which relate to the molecule's shape and size in the gas phase, is available for the parent compound and its common adducts.

Table 1: Predicted Collision Cross Section (CCS) for this compound Data predicted using CCSbase. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 203.08151 | 142.1 |

| [M+Na]+ | 225.06345 | 151.3 |

| [M-H]- | 201.06695 | 145.6 |

| [M+NH4]+ | 220.10805 | 159.6 |

| [M+K]+ | 241.03739 | 148.1 |

Applications in Materials Science and Catalysis

Development of Metal-Organic Frameworks (MOFs) with Pyrazole (B372694) Carboxylate Ligands

Pyrazole-carboxylate ligands, such as 3-(1-methyl-1H-pyrazol-5-yl)benzoic acid, are valuable building blocks for the construction of Metal-Organic Frameworks (MOFs). researchgate.net The combination of the pyrazole's N-donor sites and the carboxylate's O-donor sites provides robust and versatile coordination environments for metal ions, leading to the formation of stable and porous frameworks. researchgate.netmocedes.org The inherent rigidity of the pyrazole ring coupled with the flexible coordination of the carboxyl group enables the controlled assembly of MOFs with diverse topologies and functions. researchgate.net

The well-defined pores and high surface areas of pyrazole-based MOFs make them excellent candidates for gas storage and separation applications. researchgate.net For instance, MOFs constructed from dicarboxylic acids derived from bis(pyrazol-1-yl)methane have shown promise for gas separation. researchgate.net The specific architecture and chemical nature of the pores can be tuned to selectively adsorb certain gases. A notable example is the use of a porous aluminum pyrazole dicarboxylate MOF (Al-3.5-PDA or MOF-303) for the efficient and selective capture of formaldehyde (B43269) from the air, a critical application for improving indoor air quality. researchgate.net This material demonstrates high storage capacity and can be regenerated, highlighting the potential of pyrazole-based MOFs in environmental remediation. researchgate.net

Furthermore, pyrazole-carboxylate ligands have been successfully used to create MOFs with notable luminescent properties. researchgate.net These materials can be designed to exhibit fluorescence that is sensitive to the presence of specific chemical species, making them suitable for use as sensors. The interaction of guest molecules within the MOF pores can alter the electronic properties of the framework, leading to a detectable change in its luminescence.

Table 1: Examples of Pyrazole-Based MOFs and Their Applications

| MOF Name/Type | Ligand Type | Metal Ion | Application | Reference |

| Al-3.5-PDA (MOF-303) | Pyrazole dicarboxylate | Aluminum | Formaldehyde capture | researchgate.net |

| rtl-[Cu(HIsa-az-dmpz)] | Azo-functionalized pyrazole-isophthalic acid | Copper | CO₂ uptake | mdpi.com |

| MOFs from bis(pyrazol-1-yl)methane dicarboxylic acids | Pyrazole dicarboxylate | Not specified | Gas separation, Luminescence | researchgate.net |

| Chiral 3,6T22-MOF | T-shaped pyrazole-isophthalate | Zinc | Potential for enantioselective adsorption and catalysis | mdpi.comresearchgate.net |

The structural and chemical tunability of pyrazole-based MOFs makes them highly effective catalysts. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce additional catalytic functionalities. nih.govacs.org An ultrastable copper-porphyrin pyrazolate-based MOF, PCN-300, has demonstrated the ability to catalyze challenging organic transformations, showcasing the synergistic effect between the active metal center and the MOF framework. acs.org

Post-synthetic modification (PSM) is a powerful technique to enhance the catalytic activity of these MOFs. For example, phosphorous acid tags have been incorporated into bimetallic MOFs to create novel acidic catalysts. nih.gov These materials have shown high catalytic activity in the synthesis of complex N-heterocycles like pyrazolo[4,3-e]pyridines, benefiting from the stability, porosity, and high surface area of the MOF support. nih.gov Chiral MOFs synthesized from pyrazole-carboxylate ligands are also emerging as promising materials for enantioselective catalysis. mdpi.comresearchgate.net

Coordination Chemistry and Ligand Design with Pyrazole Derivatives

Pyrazole and its derivatives are cornerstones in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals. researchgate.netresearchgate.netacs.org The presence of two adjacent nitrogen atoms allows for diverse coordination modes, acting as monodentate, bridging, or chelating ligands. researchgate.net This versatility has led to their extensive use in creating complexes with specific geometries and electronic properties. nih.gov

The coordination chemistry of pyrazole derivatives is rich and varied, enabling the synthesis of mononuclear, dinuclear, and polynuclear metal complexes. researchgate.net The electronic and steric properties of the pyrazole ligand can be easily modified by introducing substituents on the ring, which in turn influences the properties of the resulting metal complex. researchgate.net This tunability is crucial for designing catalysts, molecular magnets, and functional materials. researchgate.netnih.gov For instance, coordination of a pyrazole to a Lewis acidic metal center increases the Brønsted acidity of the pyrazole's NH proton, which can facilitate catalytic cycles through metal-ligand cooperation. nih.gov

Table 2: Coordination Behavior of Pyrazole Ligands

| Feature | Description | Significance | Reference |

| Coordination Modes | Monodentate, bridging (pyrazolato anion), chelating (with functional sidearms) | Allows for the construction of diverse molecular and supramolecular architectures. | researchgate.net |

| Proton-Responsiveness | The NH proton can be easily removed (deprotonation), changing the ligand from neutral to anionic. | Enables metal-ligand cooperativity in catalysis and proton-coupled electron transfer. | nih.gov |

| Tunability | Substituents can be added to the pyrazole ring to alter steric bulk and electronic properties. | Fine-tunes the reactivity, stability, and physical properties of the metal complex. | researchgate.netillinois.edu |

| Structural Diversity | Forms complexes with a wide range of transition metals, from mononuclear to polymeric structures. | Leads to applications in catalysis, materials science, and bioinorganic chemistry. | researchgate.netnih.gov |

In the field of bioinorganic chemistry, pyrazole-containing ligands are frequently used to model the active sites of metalloenzymes. nih.govillinois.edu The nitrogen coordination environment provided by pyrazole mimics the histidine residues that coordinate to metal ions in many biological systems. illinois.edu

A notable application is the development of synthetic mimics of zinc enzymes, such as carbonic anhydrase, using tris(pyrazolyl)borate ("scorpionate") ligands. illinois.edu These models help elucidate the mechanisms of enzymatic reactions. illinois.edu Furthermore, copper(II) complexes with pyrazole-based ligands have been synthesized and shown to exhibit antioxidant enzyme-like activities. nih.gov Some of these complexes act as trifunctional mimics, possessing catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx)-like activities, demonstrating their potential to reduce reactive oxygen species (ROS) levels. nih.gov

Catalytic Applications Beyond MOFs

While pyrazole-based MOFs are significant, individual molecular complexes containing pyrazole ligands also exhibit remarkable catalytic activity in homogeneous catalysis. nih.gov The proton-responsive nature of the pyrazole NH group is a key feature, enabling metal-ligand cooperation where the ligand actively participates in bond activation and formation. nih.gov

This cooperative mechanism allows pyrazole complexes to catalyze a variety of organic transformations. The interconversion between the neutral pyrazole (L-type ligand) and the anionic pyrazolato (X-type ligand) can mediate the activation of small molecules. nih.gov Protic pyrazole complexes have been investigated as catalysts for reactions involving inorganic nitrogen compounds, which has relevance to understanding the natural nitrogen cycle. nih.gov For example, high-valent iron complexes with pincer-type pyrazole ligands have been studied for their role in activating hydrazine (B178648), where the pyrazole NH groups act as internal proton sources to facilitate the reaction. nih.gov

Oxidation Reactions Promoted by Pyrazole-Metal Complexes

Metal complexes incorporating pyrazole-based ligands have demonstrated significant efficacy as catalysts in a range of oxidation reactions. The specific nature of the pyrazole ligand, including the substituents on the pyrazole ring, as well as the choice of the metal center and its counterion, all play crucial roles in determining the catalytic activity and selectivity of the resulting complex.

Recent studies have highlighted the catalytic potential of in situ formed copper(II) complexes with various N-substituted pyrazole ligands for the oxidation of catechol to o-quinone. mdpi.comresearchgate.net The catalytic efficiency of these systems is highly dependent on the solvent and the nature of the copper salt used. For instance, complexes formed with copper(II) acetate (B1210297) in methanol (B129727) have shown notable catalytic activity. mdpi.comresearchgate.net The reaction kinetics of such oxidations often follow the Michaelis-Menten model, indicating an enzyme-like catalytic behavior. mdpi.com

The influence of the ligand structure and the metal's counterion on the catalytic oxidation of catechol is significant. In a study utilizing various pyrazole-based ligands and copper(II) salts, the reaction rates for catechol oxidation in methanol varied substantially. mdpi.com This underscores the tunability of these catalytic systems.

Table 1: Reaction Rates of Catechol Oxidation by in situ Copper(II)-Pyrazole Complexes in Methanol

Data sourced from a study on new in situ catalysts based on pyrazole derivatives. mdpi.com

| Ligand | Copper(II) Salt | Reaction Rate (µmol L⁻¹ min⁻¹) |

|---|---|---|

| L1 | CuCl₂ | 0.1458 |

| L2 | CuSO₄ | 14.115 |

Furthermore, cobalt(II) and copper(II) complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene. rsc.org These complexes can achieve high yields of benzaldehyde (B42025) under optimized conditions, demonstrating their potential in fine chemical synthesis. The catalytic performance is influenced by factors such as the type of oxidant, the molar ratio of substrate to catalyst, and the reaction temperature. rsc.org

In a separate investigation, cobalt complexes with 3-phenylpyrazole were shown to be effective catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous hydrogen peroxide under mild conditions. nih.gov

Table 2: Catalytic Oxidation of Styrene using a Pyrazole-functionalized Copper(II) Complex

Illustrative data based on findings for pyrazole-functionalized catalysts. rsc.org

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| [(H₆L)CuCl₃]·H₂O | Styrene | Benzaldehyde | up to 80 |

Mechanistic Aspects of Protic Pyrazole Catalysis and Metal-Ligand Cooperation

The mechanism of catalysis involving pyrazole-metal complexes is a subject of considerable research, with a particular focus on the role of the pyrazole ligand in cooperating with the metal center to facilitate chemical transformations. A key distinction in mechanistic pathways arises between protic (N-unsubstituted) and N-substituted pyrazoles, such as this compound.

In the case of protic pyrazole complexes, the NH group plays a pivotal role in what is known as metal-ligand cooperation. nih.gov This cooperation often involves proton-coupled electron transfer (PCET) processes, where the pyrazole NH group can act as a proton donor or acceptor, facilitating substrate activation and bond cleavage. nih.gov For example, in the catalytic disproportionation of hydrazine, the pyrazole NH group can promote the heterolytic N-N bond cleavage of a coordinated hydrazine molecule through hydrogen bonding. nih.gov The deprotonation of the pyrazole NH group can also modulate the electronic properties of the metal center, turning the pyrazole ligand into a stronger σ-donor. nih.gov

Conversely, for N-substituted pyrazoles like this compound, the absence of the acidic NH proton precludes the same mode of metal-ligand cooperation. The catalytic mechanism is instead primarily influenced by the electronic and steric effects of the substituents on the pyrazole ring and the coordinating groups. The N-methyl group is an electron-donating group, which can increase the electron density on the pyrazole ring and, consequently, on the coordinated metal center. This can influence the redox potential of the metal and its reactivity.

The benzoic acid moiety in this compound introduces a carboxylate group that can coordinate to the metal center. This chelation can enhance the stability of the metal complex. The electronic nature of the phenyl ring and the position of the carboxylate group can also exert a more distant electronic influence on the catalytic site.

In catalytic cycles involving N-substituted pyrazole complexes, the ligand framework is generally considered to be more rigid and less "non-innocent" compared to its protic counterparts, as it does not participate in proton transfer events. The catalysis, therefore, revolves more around the classical principles of the metal center's coordination environment, electronic structure, and ability to cycle through different oxidation states. For instance, in oxidation catalysis, the mechanism would likely involve the substrate coordinating to the metal center, followed by an electron transfer process and subsequent product release, with the pyrazole ligand primarily serving to stabilize the metal center and fine-tune its reactivity.

Computational Chemistry and Structural Elucidation

Quantum Chemical Calculations for 3-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a mainstay of computational chemistry for analyzing the electronic structure of organic molecules. For a compound like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties. These calculations can yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps are invaluable for understanding intermolecular interactions, as they illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group would be expected to be a region of high negative potential, while the pyrazole (B372694) ring and its methyl substituent would present a more complex landscape.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive species. For this compound, the distribution of these orbitals would likely be spread across the aromatic and heterocyclic rings, and their energies would be influenced by the interplay between the electron-donating methylpyrazole moiety and the electron-withdrawing benzoic acid group.

Molecular Docking and Molecular Dynamics Simulations in Research

While specific docking studies on this compound are not documented, the pyrazole scaffold is a well-known pharmacophore. Research on related pyrazole derivatives demonstrates their common investigation as inhibitors of various enzymes, particularly kinases.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. Had such studies been performed, this compound would be docked into the active site of a protein of interest. The analysis would focus on identifying key interactions, such as hydrogen bonds (e.g., involving the carboxylic acid), hydrophobic interactions, and pi-pi stacking between the aromatic rings of the ligand and protein residues.

Molecular dynamics (MD) simulations could then be used to refine the docked pose and to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, offering insights into the conformational changes that may occur upon binding.

Studies on other pyrazole-containing compounds frequently reveal common binding motifs. The pyrazole ring can act as a hydrogen bond donor or acceptor, and its substituents can be tailored to occupy specific pockets within a protein's active site. The benzoic acid portion of the molecule is a classic hydrogen bond donor and acceptor and can form salt bridges with basic residues like lysine (B10760008) or arginine. The elucidation of the binding mode would involve identifying the specific amino acid residues that form stable interactions with the ligand, providing a rationale for its potential biological activity.

X-ray Crystallography and Supramolecular Interactions

As of now, the crystal structure of this compound has not been deposited in the Cambridge Structural Database. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Characterization of Pyrazole-Benzoic Acid Systems

Detailed crystallographic data for the specific compound this compound is not presently available in the surveyed scientific literature. However, analysis of closely related pyrazole-benzoic acid systems provides insight into the potential solid-state structures and intermolecular interactions that might be observed.

The solid-state arrangement of molecules is dictated by a combination of factors including molecular shape, functional group interactions, and the efficiency of crystal packing. For pyrazole-benzoic acid derivatives, the presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the pyrazole nitrogen atoms and the carbonyl oxygen) suggests that hydrogen bonding will be a dominant feature in the crystal lattice.

Studies on related compounds, such as co-crystals of pyrazoles and benzoic acids, reveal a common tendency to form robust hydrogen-bonded assemblies. For instance, the analysis of structures like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an isomer of the title compound, shows that molecules can be linked by a combination of O–H···N and C–H···O interactions, resulting in the formation of extended molecular chains. researchgate.net In such structures, the carboxylic acid group of one molecule typically forms a hydrogen bond with the pyrazole nitrogen atom of a neighboring molecule.

The relative orientation of the pyrazole and benzoic acid rings is another critical aspect of the solid-state conformation. The dihedral angle between these two rings will be influenced by steric hindrance from substituents and the optimization of intermolecular packing forces. In many reported crystal structures of substituted pyrazole-phenyl systems, the two rings are not coplanar. For example, in 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, the phenyl and phenylene rings are significantly twisted with respect to the central pyrazole ring, with dihedral angles of 47.0 (1)° and 37.6 (1)°, respectively. researchgate.net This non-planar arrangement is a common feature that helps to minimize steric repulsion and allows for more efficient packing in the crystal lattice.

Hydrogen Bonding Networks and Crystal Packing Analysis

The crystal packing of pyrazole-benzoic acid systems is primarily governed by the formation of extensive hydrogen bonding networks. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, capable of forming strong O–H···O or O–H···N hydrogen bonds. Similarly, the pyrazole ring contains nitrogen atoms that are effective hydrogen bond acceptors.

In the absence of specific data for this compound, we can infer potential hydrogen bonding motifs from related structures. A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O–H···O hydrogen bonds between the carboxyl groups of two molecules. This is a well-documented feature in the crystal structure of benzoic acid itself and many of its derivatives. researchgate.net

Alternatively, the carboxylic acid can engage in heterosynthons with the pyrazole ring. The acidic proton of the carboxyl group can form a strong O–H···N hydrogen bond with one of the pyrazole nitrogen atoms. This type of interaction is observed in the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, where it contributes to the formation of molecular chains. researchgate.net The specific nitrogen atom of the pyrazole ring involved in hydrogen bonding would depend on steric accessibility and the electronic environment created by the substituents.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with ongoing research focused on developing more efficient, sustainable, and versatile methods to create complex molecular frameworks. researchgate.netnih.gov Historically, the condensation of 1,3-dicarbonyl compounds with hydrazines has been a fundamental approach. researchgate.net However, modern synthetic chemistry is pushing the boundaries to access more intricate and diverse pyrazole-based structures.

Emerging strategies are increasingly focused on green chemistry principles, utilizing recyclable catalysts, green solvents, and energy-efficient conditions to produce pyrazole scaffolds. nih.gov The use of magnetic nanoparticles (MNPs) as catalysts, for instance, is gaining traction due to their high activity, large surface area, and ease of separation and reuse. bohrium.com This approach not only enhances reaction efficiency but also aligns with the growing demand for environmentally benign chemical processes. bohrium.com

Furthermore, innovative multicomponent reactions are being developed to construct complex pyrazole derivatives in a single step, improving atom economy and operational simplicity. nih.gov Solid-phase synthesis techniques are also being refined, enabling the creation of diverse pyrazole libraries for high-throughput screening in drug discovery. nih.gov For example, a method involving an o-hydroxyacetophenone supported on a Merrifield resin allows for the generation of pyrazoles with multiple points of diversity. nih.gov The functionalization of the pyrazole ring itself is another active area of research, with methods for selective C-acylation and the introduction of various substituents being continuously improved to create a wider range of tailored molecules. rsc.org

Novel Therapeutic Avenues and Target Identification for Pyrazole Derivatives

Pyrazole-containing compounds have a long and successful history in medicinal chemistry, with established drugs in various therapeutic areas. mdpi.com The future of pyrazole-based drug discovery lies in the exploration of novel therapeutic targets and the development of next-generation drug candidates with improved efficacy and selectivity.

Researchers are actively investigating pyrazole derivatives for a wide range of diseases. In oncology, for example, novel pyrazole compounds are being designed as potent anticancer agents that target key proteins involved in cancer progression, such as Bruton's tyrosine kinase (BTK) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govrsc.org Some newly synthesized pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including mantle cell lymphoma, lung cancer, and prostate cancer. nih.govrsc.orgnih.gov For instance, certain 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones have demonstrated potent inhibition of VEGFR2 and significant antitumor effects in preclinical models. rsc.org

Beyond cancer, the therapeutic potential of pyrazoles extends to neurodegenerative diseases like Alzheimer's and Parkinson's, infectious diseases, and metabolic disorders. wustl.edunih.govnih.gov For example, some pyrazole derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, suggesting their potential as antidiabetic agents. nih.gov The development of pyrazole-based compounds as antibacterial and antifungal agents is also a significant area of research, with some derivatives showing promising activity against resistant bacterial strains. nih.govmdpi.com

The following table summarizes the inhibitory activity of selected novel pyrazole derivatives against various therapeutic targets.

| Compound | Target | Disease Area | IC50 Value | Reference |

| Compound 3i | VEGFR2 | Prostate Cancer | 8.93 nM | rsc.org |

| Compound 5b | Tubulin Polymerization | Cancer | 7.30 µM | mdpi.com |

| Compounds 19c, 19'c, 21c, 21'c | BTK | Mantle Cell Lymphoma | < 1 µM | nih.gov |

| Pyz-1 | α-glucosidase | Diabetes | 75.62 ± 0.56 µM | nih.gov |

| Pyz-2 | α-amylase | Diabetes | 120.2 ± 0.68 µM | nih.gov |

Advanced Materials Development with Pyrazole-Based Scaffolds

The unique chemical and physical properties of pyrazoles make them attractive building blocks for the development of advanced materials. bohrium.com Their ability to coordinate with metal ions, coupled with their inherent thermal stability and tunable electronic properties, opens up possibilities in various materials science applications. mdpi.com

One promising area is the use of pyrazole derivatives as corrosion inhibitors. researchgate.netnih.gov These compounds can form a protective layer on metal surfaces, effectively shielding them from corrosive environments. researchgate.net The efficiency of these inhibitors is being enhanced through the rational design of pyrazole structures that promote strong adsorption to the metal surface. researchgate.netnih.gov

Furthermore, pyrazole-based scaffolds are being explored in the development of functional polymers and supramolecular assemblies. mdpi.com The ability to introduce various functional groups onto the pyrazole ring allows for the creation of materials with tailored optical, electronic, or sensing properties. mdpi.com For instance, pyrazole-containing polymers may find applications in organic light-emitting diodes (OLEDs) or as chemosensors for the detection of specific ions or molecules. mdpi.com The development of new hybrid materials, such as those incorporating pyrazoles and tetrazoles, is also an active area of research, with potential applications in various fields. mdpi.com

Integrated Computational-Experimental Approaches in Chemical Research

The integration of computational and experimental methods has become an indispensable tool in modern chemical research, particularly in the study of pyrazole derivatives. tandfonline.comresearchgate.net This synergistic approach accelerates the discovery and optimization of new compounds by providing deep insights into their structure-property relationships. researchgate.nettandfonline.com

Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to predict the electronic structure, reactivity, and interaction of pyrazole derivatives with biological targets or material surfaces. nih.govresearchgate.netnih.gov These theoretical predictions can guide the design of new molecules with desired properties, reducing the need for extensive and costly trial-and-error synthesis and testing. tandfonline.comresearchgate.net For example, in the development of corrosion inhibitors, computational studies can elucidate the adsorption mechanism of pyrazole derivatives on metal surfaces, helping to identify the most effective candidates. researchgate.net

In drug discovery, molecular docking and quantitative structure-activity relationship (QSAR) studies are routinely employed to predict the binding affinity of pyrazole-based ligands to their target proteins and to optimize their pharmacological profiles. nih.govtandfonline.comresearchgate.net The combination of these in silico methods with experimental validation allows for a more rational and efficient drug design process. tandfonline.com This integrated approach has been successfully applied to the development of novel pyrazole-based anticancer agents and enzyme inhibitors. rsc.orgnih.govresearchgate.net The close correlation between theoretical and experimental findings reinforces the predictive power of these computational models and their importance in advancing pyrazole research. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid?

Methodological Answer: A typical synthesis involves cyclocondensation of substituted propenones with hydrazine derivatives, followed by hydrolysis. For example:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole ester intermediate.

Hydrolysis : Treat the ester with aqueous NaOH or KOH under reflux to yield the carboxylic acid derivative .

Key Considerations :

- Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : Analyze and NMR spectra to confirm substituent positions. Pyrazole protons typically appear as doublets (δ 6.5–7.5 ppm), while aromatic protons from the benzoic acid moiety resonate at δ 7.8–8.3 ppm .

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1680–1720 cm) .

- Crystallography :

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict molecular aggregation?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs). For example, benzoic acid dimers often form motifs via O–H···O bonds .

- Software Tools : Use Mercury (CCDC) or PLATON to calculate interaction geometries (distance, angle) and generate topology maps .

Case Study : In related pyrazole-carboxylic acids, bifurcated hydrogen bonds between pyrazole N–H and carboxyl O–H groups stabilize layered packing .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

- Data Cross-Validation :

- Error Sources :

Q. How can reaction conditions be optimized to improve the yield and purity during synthesis?

Methodological Answer:

- Parameter Screening :

- Purification :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.